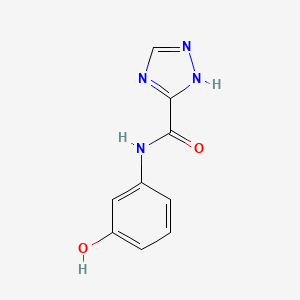![molecular formula C18H26N2O2 B5868047 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)
4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine, also known as MPB, is a compound that has been widely used in scientific research. MPB is a morpholine derivative that has a unique chemical structure that makes it a valuable tool in the study of various biological processes.
Wirkmechanismus
The mechanism of action of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine involves the selective inhibition of GPCR signaling. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine binds to the intracellular domain of GPCRs, preventing the activation of downstream signaling pathways. This leads to a decrease in the physiological effects of GPCR activation.
Biochemical and Physiological Effects:
4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of GPCR signaling, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been shown to have anti-inflammatory properties. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine in lab experiments is its selectivity for certain GPCRs. This allows researchers to study the effects of specific GPCR signaling pathways without affecting other pathways. However, one limitation of using 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is its potential toxicity. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been shown to be toxic to certain cell types, and caution should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine. One area of research could involve the development of new derivatives of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine with improved selectivity and reduced toxicity. Another area of research could focus on the use of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine in the treatment of certain diseases, such as inflammation and neurodegenerative disorders. Additionally, further studies could be conducted to better understand the mechanism of action of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine and its effects on various biological processes.
Conclusion:
In conclusion, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is a valuable tool in scientific research due to its unique chemical structure and selective inhibition of GPCR signaling. The synthesis of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is a relatively simple process, and the compound has been used in various research studies. While there are advantages and limitations to using 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine in lab experiments, there are many potential future directions for research involving this compound.
Synthesemethoden
The synthesis of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine involves the reaction of 4-(4-chlorobenzyl)morpholine with methyl piperidine-4-carboxylate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine. The synthesis of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is a relatively simple process, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been used in various scientific research studies due to its unique chemical structure. One of the most common applications of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that are involved in many physiological processes, including vision, smell, and taste. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been shown to selectively inhibit the signaling of certain GPCRs, making it a valuable tool in the study of these proteins.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-15-6-8-20(9-7-15)18(21)17-4-2-16(3-5-17)14-19-10-12-22-13-11-19/h2-5,15H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYSYANAUAGNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)


![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)

![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)

![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)